molecular formula C8H11BO3S B14780970 (3-Methoxy-4-(methylthio)phenyl)boronic acid

(3-Methoxy-4-(methylthio)phenyl)boronic acid

Cat. No.: B14780970
M. Wt: 198.05 g/mol
InChI Key: YQEYVWJCDBYYRU-UHFFFAOYSA-N
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Description

(3-Methoxy-4-(methylthio)phenyl)boronic acid is an organoboron compound that has gained attention in the field of organic chemistry due to its versatility and reactivity. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with methoxy and methylthio groups. It is commonly used in various chemical reactions, particularly in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methoxy-4-(methylthio)phenyl)boronic acid typically involves the reaction of 3-methoxy-4-(methylthio)phenyl magnesium bromide with trimethyl borate, followed by hydrolysis. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction conditions include:

    Reagents: 3-methoxy-4-(methylthio)phenyl magnesium bromide, trimethyl borate

    Solvent: Anhydrous ether or tetrahydrofuran (THF)

    Temperature: -78°C to room temperature

    Atmosphere: Inert (e.g., nitrogen or argon)

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3-Methoxy-4-(methylthio)phenyl)boronic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phenols or quinones.

    Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.

    Substitution: The boronic acid group can be substituted with other functional groups through reactions like Suzuki-Miyaura coupling.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Palladium catalysts and bases like potassium carbonate in solvents such as ethanol or water.

Major Products Formed

    Oxidation: Formation of 3-methoxy-4-(methylthio)phenol or quinones.

    Reduction: Formation of 3-methoxy-4-(methylthio)phenol.

    Substitution: Formation of various substituted phenyl derivatives depending on the coupling partner.

Scientific Research Applications

(3-Methoxy-4-(methylthio)phenyl)boronic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in Suzuki-Miyaura coupling reactions.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.

    Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and advanced materials.

Mechanism of Action

The mechanism of action of (3-Methoxy-4-(methylthio)phenyl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition. The methoxy and methylthio substituents can influence the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methoxyphenylboronic acid
  • 4-Methoxyphenylboronic acid
  • 4-(Methylthio)phenylboronic acid

Uniqueness

(3-Methoxy-4-(methylthio)phenyl)boronic acid is unique due to the presence of both methoxy and methylthio groups on the phenyl ring. This combination of substituents can enhance its reactivity and selectivity in various chemical reactions compared to its analogs.

Properties

Molecular Formula

C8H11BO3S

Molecular Weight

198.05 g/mol

IUPAC Name

(3-methoxy-4-methylsulfanylphenyl)boronic acid

InChI

InChI=1S/C8H11BO3S/c1-12-7-5-6(9(10)11)3-4-8(7)13-2/h3-5,10-11H,1-2H3

InChI Key

YQEYVWJCDBYYRU-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(C=C1)SC)OC)(O)O

Origin of Product

United States

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